Biphenyl-3-YL-hydrazine hydrochloride
Overview
Description
[1,1’-Biphenyl]-3-ylhydrazine hydrochloride: is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a hydrazine group attached to the biphenyl structure, which is further stabilized by the addition of hydrochloride. Biphenyl derivatives are known for their wide range of applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Mechanism of Action
Target of Action
It’s worth noting that biphenyl compounds have been found to interact with various biological targets
Mode of Action
The exact mode of action of [1,1’-Biphenyl]-3-ylhydrazine hydrochloride is currently unknown due to the lack of specific studies on this compound. Biphenyl compounds have been found to interact with their targets in various ways, such as inhibiting or activating certain enzymes or receptors
Biochemical Pathways
Biphenyl compounds have been found to affect various biochemical pathways . For example, they can be involved in the degradation of polychlorinated biphenyls
Pharmacokinetics
The pharmacokinetics of similar biphenyl compounds have been studied
Result of Action
Biphenyl compounds have been found to have various biological effects
Action Environment
Environmental factors can influence the action of similar biphenyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-3-ylhydrazine hydrochloride typically involves the reaction of [1,1’-Biphenyl]-3-ylhydrazine with hydrochloric acid. The process can be carried out under reflux conditions to ensure complete reaction. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: In an industrial setting, the production of [1,1’-Biphenyl]-3-ylhydrazine hydrochloride may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents can also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-3-ylhydrazine hydrochloride can undergo oxidation reactions to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur on the biphenyl ring, leading to the formation of various substituted biphenyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Substituted biphenyl derivatives.
Scientific Research Applications
Chemistry: [1,1’-Biphenyl]-3-ylhydrazine hydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex organic molecules and polymers.
Biology: In biological research, this compound is used to study the effects of hydrazine derivatives on biological systems. It is also employed in the development of new pharmaceuticals and agrochemicals.
Industry: In the industrial sector, [1,1’-Biphenyl]-3-ylhydrazine hydrochloride is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
- [1,1’-Biphenyl]-4-ylhydrazine hydrochloride
- [1,1’-Biphenyl]-2-ylhydrazine hydrochloride
- [1,1’-Biphenyl]-3-ylhydrazine sulfate
Comparison: Compared to its analogs, [1,1’-Biphenyl]-3-ylhydrazine hydrochloride exhibits unique reactivity due to the position of the hydrazine group on the biphenyl ring. This positional difference can influence the compound’s chemical properties, such as its reactivity towards electrophiles and nucleophiles, as well as its biological activity. The hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications.
Properties
IUPAC Name |
(3-phenylphenyl)hydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2.ClH/c13-14-12-8-4-7-11(9-12)10-5-2-1-3-6-10;/h1-9,14H,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOUQUVFXCPQAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20484242 | |
Record name | ([1,1'-Biphenyl]-3-yl)hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20484242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109221-88-7 | |
Record name | ([1,1'-Biphenyl]-3-yl)hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20484242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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